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molecular formula C10H13F3Sn B8382981 Trimethyl[3-(trifluoromethyl)phenyl]stannane CAS No. 17113-81-4

Trimethyl[3-(trifluoromethyl)phenyl]stannane

Cat. No. B8382981
M. Wt: 308.91 g/mol
InChI Key: AXDXDFYARBFJJZ-UHFFFAOYSA-N
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Patent
US05389600

Procedure details

To 20.0 g (88.9 mmol) of meta-bromobenzotrifluoride stirring in 200 ml of tetrahydrofuran at 78° C., 61.2 ml of 1.6M n-butyl lithium (97.9 mmol) in hexane was added dropwise. After stirring the reaction 10 minutes at -78° C., 19.5 g (97.8 mmol) of trimethyltin chloride dissolved in 30 ml of tetrahydrofuran was added dropwise and the mixture stirred for 10 minutes at -78° C. before allowing to warm to room temperature. The reaction mixture was quenched with excess saturated sodium bicarbonate and extracted with ethyl acetate (300 ml). The extract was washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and evaporated in vacuo to give a crude yield of 20.2 g of the above product, isolated as a oily semi-solid. This aryl stannane was used directly as a crude material in the coupling reactions with heterocycles of Formula II.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aryl stannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[CH3:17][Sn:18](Cl)([CH3:20])[CH3:19]>O1CCCC1.CCCCCC>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([Sn:18]([CH3:20])([CH3:19])[CH3:17])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
61.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
aryl stannane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction 10 minutes at -78° C.
Duration
10 min
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 minutes at -78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with excess saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml)
WASH
Type
WASH
Details
The extract was washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude yield of 20.2 g of the above product
CUSTOM
Type
CUSTOM
Details
isolated as a oily semi-solid

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)[Sn](C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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